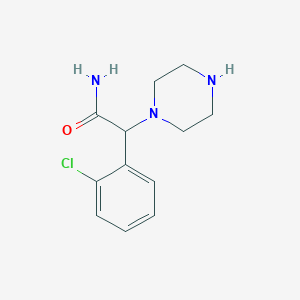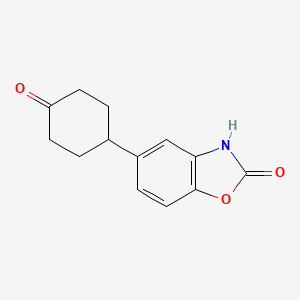
N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl) oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl) oxalamide typically involves the reaction of 2,3-dimethoxybenzylamine with 2-(pyridin-2-yl)ethylamine in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalamide compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process ensures high purity and yield of the final product, making it suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl) oxalamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl) oxalamide is used as a reagent in various organic synthesis reactions. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology
In biological research, this compound may be used to study enzyme interactions and protein binding. Its ability to interact with biological molecules makes it a useful tool in biochemical assays.
Medicine
In medicine, this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating certain medical conditions.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
Mecanismo De Acción
The mechanism of action of N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl) oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl) oxalamide
- N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl) oxalamide
- N1-(2,5-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl) oxalamide
Uniqueness
This compound is unique due to its specific substitution pattern on the benzyl and pyridinyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
851670-40-1 |
|---|---|
Fórmula molecular |
C18H21N3O4 |
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
N'-[(2,3-dimethoxyphenyl)methyl]-N-(2-pyridin-2-ylethyl)oxamide |
InChI |
InChI=1S/C18H21N3O4/c1-24-15-8-5-6-13(16(15)25-2)12-21-18(23)17(22)20-11-9-14-7-3-4-10-19-14/h3-8,10H,9,11-12H2,1-2H3,(H,20,22)(H,21,23) |
Clave InChI |
NHANILBHDFUGPP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1OC)CNC(=O)C(=O)NCCC2=CC=CC=N2 |
Descripción física |
White powder / Very slightly milky aroma |
Solubilidad |
Practically insoluble to insoluble Soluble (in ethanol) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[5-Bromo-3-fluoro-2-(oxiran-2-ylmethoxy)phenyl]ethanone](/img/structure/B8318885.png)




![6,11-dihydro-11-methyl-5H-dibenzo[b,e]azepine](/img/structure/B8318938.png)


![[4-(3-Amino-pyridin-2-ylamino)-phenyl]-acetic acid methyl ester](/img/structure/B8318946.png)
